molecular formula C12H11NO4 B1441149 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid CAS No. 1333753-40-4

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid

Cat. No. B1441149
CAS RN: 1333753-40-4
M. Wt: 233.22 g/mol
InChI Key: KPNKKMDVTULRAR-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid, also known as DABA, is an organic chemical compound. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 233.22 g/mol . More detailed properties such as boiling point, melting point, and solubility would require experimental determination.

Scientific Research Applications

  • Synthetic Applications :

    • Barker, Brimble, and McLeod (2003) developed a new procedure for synthesizing a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid. This method provides cleaner material in higher overall yield than previous methods, showcasing advancements in synthetic chemistry (Barker, Brimble, & McLeod, 2003).
  • Chemical Characterization and Biological Applications :

    • Shahid et al. (2005) synthesized and characterized complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with different organotin compounds. They also assessed their toxicity against various bacteria and fungi (Shahid et al., 2005).
  • Pharmacological Applications :

    • Kamiński et al. (2015) synthesized a library of compounds including derivatives of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid as potential new hybrid anticonvulsant agents. This research demonstrates the compound's potential in the development of antiepileptic drugs (Kamiński et al., 2015).
  • Material Science and Coordination Chemistry :

    • Tzimopoulos et al. (2010) investigated the synthesis and structure of triorganostannyl esters of substituted aminobenzoic acids, contributing to the understanding of coordination chemistry and the development of new materials (Tzimopoulos et al., 2010).
  • Radiopharmaceutical Research :

    • Taylor et al. (1996) focused on the synthesis of labeled derivatives of 4-(2,5-dihydroxybenzylamino)benzoate, highlighting its potential in radiopharmaceutical applications (Taylor et al., 1996).
  • Organic Chemistry and Reaction Studies :

    • Ivanova, Kanevskaya, and Fedotova (2019) conducted reactions of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid to synthesize hybrid systems, offering insights into organic synthesis and reaction mechanisms (Ivanova, Kanevskaya, & Fedotova, 2019).
  • Bioconjugate Chemistry :

    • Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoic acid. This research is crucial for the chemoselective conjugation of proteins and enzymes, important in bioconjugate chemistry (Reddy et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. It’s always recommended to handle chemical compounds with appropriate personal protective equipment and to avoid dust formation, ingestion, and inhalation .

Future Directions

The future directions for this compound could involve further structural optimization of related compounds to improve production and quality control of monoclonal antibodies . Additionally, more research could be conducted to explore its potential applications in other areas of chemistry and biology.

properties

IUPAC Name

4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKKMDVTULRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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